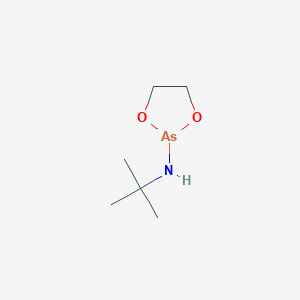
N-tert-Butyl-1,3,2-dioxarsolan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butyl-1,3,2-dioxarsolan-2-amine is a chemical compound known for its unique structure and properties It contains a dioxarsolan ring, which is a five-membered ring with two oxygen atoms and one arsenic atom The tert-butyl group attached to the nitrogen atom adds to its stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-1,3,2-dioxarsolan-2-amine typically involves the reaction of tert-butylamine with a suitable arsenic-containing precursor. One common method includes the use of di-tert-butyl dicarbonate and nitriles catalyzed by copper(II) triflate under solvent-free conditions at room temperature . This method is efficient and yields the desired product in good quantities.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of catalysts and solvents is crucial to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-1,3,2-dioxarsolan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of arsenic oxides.
Reduction: Reduction reactions can convert the arsenic atom to a lower oxidation state.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of tert-butyl derivatives.
Scientific Research Applications
N-tert-Butyl-1,3,2-dioxarsolan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-tert-Butyl-1,3,2-dioxarsolan-2-amine involves its interaction with molecular targets through its dioxarsolan ring and tert-butyl group. The compound can form stable complexes with various substrates, influencing their reactivity and stability. The pathways involved include nucleophilic substitution and coordination chemistry, which are essential for its applications in catalysis and material science .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxanes: These compounds have a similar ring structure but lack the arsenic atom, making them less reactive in certain contexts.
Uniqueness
This compound stands out due to the presence of the arsenic atom in its ring structure, which imparts unique reactivity and stability. This makes it a valuable compound in synthetic chemistry and materials science, where such properties are highly sought after.
Properties
CAS No. |
62163-82-0 |
|---|---|
Molecular Formula |
C6H14AsNO2 |
Molecular Weight |
207.10 g/mol |
IUPAC Name |
N-tert-butyl-1,3,2-dioxarsolan-2-amine |
InChI |
InChI=1S/C6H14AsNO2/c1-6(2,3)8-7-9-4-5-10-7/h8H,4-5H2,1-3H3 |
InChI Key |
UWZQTLJCODAGSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N[As]1OCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















